This compound can be classified as a phthalazinone derivative, which is notable for its diverse biological properties. It is synthesized from readily available starting materials through multi-step reactions involving cyclization and alkylation processes. The synthesis typically utilizes phthalic anhydride or its derivatives and various heterocyclic building blocks .
The synthesis of 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one generally involves several key steps:
The molecular structure of 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can be described as follows:
The compound's molecular formula is with a molecular weight of approximately 285.32 g/mol. The arrangement of atoms and functional groups is critical for its biological activity and interaction with target molecules.
The compound can participate in various chemical reactions:
The mechanism of action for 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one varies based on its application:
The physical and chemical properties of 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
The compound has several scientific applications:
The phthalazinone nucleus delivers three critical attributes for molecular engineering:
Table 1: Comparative Analysis of Phthalazinone Core Modifications
Substitution Pattern | Therapeutic Application | Materials Property | Key Structural Influence |
---|---|---|---|
C4-aryl (e.g., 4-fluorophenyl) | Dengue virus inhibition (IC₅₀ = 0.13 μM) [4] | Not reported | Enhanced π-stacking with viral polymerase |
N2-alkyl/aryl | PARP-1 inhibition (anticancer) | Corrosion film formation | Steric control of target binding/surface coverage |
C4-hydrazide (e.g., APPH) | Not applicable | Acid corrosion inhibition (84% efficiency) [3] | Chemisorption via lone electron pairs |
C4-1,2,4-oxadiazolyl | Kinase modulation | Not reported | Dipole moment augmentation (∼4.5 Debye) |
The transition from therapeutic to materials applications exploits the same electronic features: In acidic environments, phthalazinone derivatives like [4-(3-amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl]acetic acid hydrazide (APPH) adsorb on low-carbon steel via coordination between the carbonyl/hydrazide groups and iron atoms, achieving 88% inhibition efficiency at 30°C [3].
The 1,2,4-oxadiazole-5-yl and pyridin-3-yl fragments confer complementary bioactivity-enhancing properties:
Table 2: Bioactive Contributions of 1,2,4-Oxadiazole and Pyridine Motifs
Structural Element | Target Engagement Mechanism | Representative Bioactivity | Molecular Advantage |
---|---|---|---|
1,2,4-Oxadiazole-5-yl | Hydrogen bond acceptor | TGF-β receptor kinase inhibition (IC₅₀ = 0.35 μM) [10] | Metabolic stability (t₁/₂ > 4h) |
Pyridin-3-yl | Metal coordination/H-bonding | p38α kinase inhibition (IC₅₀ = 45 nM) [2] | Enhanced cellular permeability |
Hybrid oxadiazole-pyridine | Synergistic π-stacking | Dengue virus RNA replication inhibition (IC₅₀ = 0.64 μM) [4] | Complementary dipole alignment |
In the target compound, the covalent linkage of 3-pyridinyl to the 5-position of 1,2,4-oxadiazole creates an extended π-conjugated system that enhances DNA intercalation (anticancer applications) or surface adsorption (corrosion contexts). Computational studies confirm that this arrangement distributes electron density asymmetrically, creating a molecular dipole of ∼6.2 Debye that strengthens target binding [4].
Phthalazinone applications evolved through three distinct epochs:
Table 3: Milestones in Phthalazinone Derivative Development
Time Period | Therapeutic Advancements | Materials Science Innovations |
---|---|---|
1990s–2000s | PARP-1 inhibitors (Veliparib analogs); Kinase inhibitor scaffolds | Limited exploration |
2010–2015 | Dengue virus inhibitors (IC₅₀ down to 0.13 μM); p38α MAPK14 inhibitors (IC₅₀ = 45 nM) [2] [4] | Initial corrosion studies (∼60% efficiency) |
2016–2020 | GRK2 inhibitors (e.g., compound 16, IC₅₀ = 19 nM); TGF-β/ALK5 inhibitors [1] [10] | APPH development (88% efficiency after 6h) [3] |
2020–present | Hybrid oxadiazole-phthalazinone antivirals/anticancer leads | Porphyrin-phthalazinone composites (>90% efficiency) [7] |
The compound 2-(3-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one embodies this convergence: The 3-methylphenyl group at N2 enhances lipophilicity for membrane penetration, while the oxadiazole-pyridine tail provides hydrogen-bonding sites for target binding or surface coordination. This design merges pharmacological and materials functionality into a single chemical entity [1] [3] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: